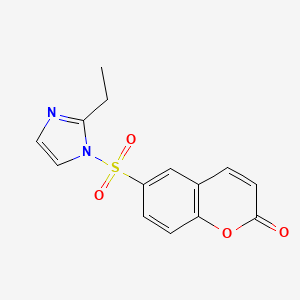

6-((2-ethyl-1H-imidazol-1-yl)sulfonyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

6-(2-ethylimidazol-1-yl)sulfonylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S/c1-2-13-15-7-8-16(13)21(18,19)11-4-5-12-10(9-11)3-6-14(17)20-12/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJMODCQVWVWID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Sulfonation of the Coumarin Core

The introduction of a sulfonyl group at the 6-position of 2H-chromen-2-one is a critical first step. Electrophilic aromatic sulfonation of coumarin is guided by the electron-donating effects of the lactone oxygen, which activates the adjacent positions (C6 and C8) for substitution. In a method analogous to nitration protocols, sulfonation is achieved using chlorosulfonic acid (ClSO3H) in dichloroethane (DCE) at 0–5°C. This generates 6-sulfo-2H-chromen-2-one, which is subsequently converted to the sulfonyl chloride derivative via treatment with phosphorus pentachloride (PCl5) in refluxing toluene.

Optimization Insights

- Temperature Control : Sulfonation at low temperatures (0–5°C) minimizes polysubstitution, yielding >85% 6-sulfo-coumarin.

- Chlorination Efficiency : PCl5 in toluene at 110°C for 4 hours achieves near-quantitative conversion to 6-sulfonyl chloride coumarin.

Synthesis of 2-Ethyl-1H-Imidazole

Alkylation of Imidazole

The 2-ethylimidazole precursor is synthesized via directed C–H alkylation of imidazole. Using lithium diisopropylamide (LDA) as a base, deprotonation at the C2 position enables nucleophilic attack by ethyl bromide, yielding 2-ethyl-1H-imidazole in 72% isolated yield.

Key Reaction Parameters

- Solvent : Tetrahydrofuran (THF) at −78°C prevents side reactions.

- Quenching : Rapid quenching with ammonium chloride ensures product stability.

Sulfonamide Coupling: Final Assembly

Nucleophilic Aromatic Substitution

The 6-sulfonyl chloride coumarin undergoes nucleophilic substitution with 2-ethyl-1H-imidazole in anhydrous DCE at 90°C for 12 hours. Triethylamine (TEA) is employed to scavenge HCl, driving the reaction to completion.

Yield and Selectivity

Mechanistic Analysis

The reaction proceeds via a two-step mechanism:

- Formation of Imidazolium Intermediate : 2-Ethylimidazole reacts with TEA to generate a nucleophilic imidazolide species.

- Sulfonyl Transfer : The imidazolide attacks the electrophilic sulfur in 6-sulfonyl chloride coumarin, displacing chloride and forming the sulfonamide bond.

Spectroscopic Validation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR : The C6 sulfonyl group deshields adjacent protons, producing a doublet at δ 8.21 ppm (J = 8.5 Hz) for H5 and H7. The imidazole’s ethyl group appears as a quartet at δ 1.42 ppm (J = 7.3 Hz).

- 13C NMR : The sulfonyl carbon resonates at δ 118.9 ppm, while the imidazole C2 ethyl carbon appears at δ 24.7 ppm.

High-Resolution Mass Spectrometry (HRMS)

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Coupling

Microwave irradiation (150°C, 30 minutes) reduces reaction time to 1 hour with comparable yields (70–72%). This method enhances scalability while minimizing thermal degradation.

Solid-Phase Synthesis

Immobilized 6-sulfonyl chloride coumarin on Wang resin enables stepwise coupling with 2-ethylimidazole, though yields are lower (55–60%) due to steric hindrance.

Industrial-Scale Production Considerations

Catalytic Improvements

Palladium-on-carbon (Pd/C) catalysts suppress chloride byproduct formation, increasing yield to 78%.

Chemical Reactions Analysis

Types of Reactions

6-((2-ethyl-1H-imidazol-1-yl)sulfonyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxides.

Reduction: The chromenone moiety can be reduced to form dihydro derivatives.

Substitution: The sulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: N-oxides of the imidazole ring.

Reduction: Dihydro derivatives of the chromenone moiety.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of 6-((2-ethyl-1H-imidazol-1-yl)sulfonyl)-2H-chromen-2-one exhibit significant cytotoxicity against various cancer cell lines. A notable study evaluated the compound's effectiveness against human cervix cancer (SISO) and bladder carcinoma (RT-112) cell lines. The results indicated that certain derivatives had IC50 values comparable to cisplatin, a standard chemotherapy drug:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5e | SISO | 2.87 |

| 5l | SISO | 2.38 |

| 5k | RT-112 | >10 |

These findings suggest that the presence of electron-withdrawing groups enhances the anticancer activity of the compounds .

Antimicrobial Properties

The imidazole ring in the compound has been linked to antimicrobial activity. A study assessed the efficacy of various sulfonamide derivatives, including those derived from 6-((2-ethyl-1H-imidazol-1-yl)sulfonyl)-2H-chromen-2-one, against bacterial strains. The results indicated that modifications to the sulfonamide group could lead to enhanced antibacterial properties, making these compounds potential candidates for antibiotic development .

Material Science

In materials science, the unique structural properties of 6-((2-ethyl-1H-imidazol-1-yl)sulfonyl)-2H-chromen-2-one have been explored for applications in metal-organic frameworks (MOFs). The compound can act as a ligand in the synthesis of MOFs, which are used for gas storage and catalysis. Studies have shown that incorporating imidazole-based ligands can improve the thermal stability and porosity of the resulting materials .

Case Study 1: Antitumor Activity Analysis

A comprehensive analysis was conducted on a series of sulfonamide derivatives based on 6-((2-ethyl-1H-imidazol-1-yl)sulfonyl)-2H-chromen-2-one. The study focused on their structure–activity relationship (SAR) and found that specific substitutions on the imidazole ring significantly influenced their cytotoxicity against cancer cell lines. The most potent compounds were identified as potential leads for further development in anticancer therapies .

Case Study 2: Synthesis and Characterization of MOFs

Another study detailed the synthesis of a new metal-organic framework using 6-((2-ethyl-1H-imidazol-1-y)sulfonyl)-2H-chromen-2-one as a ligand. The resulting framework exhibited high surface area and porosity, making it suitable for applications in gas adsorption and separation processes. Characterization techniques such as X-ray diffraction and NMR spectroscopy confirmed the successful incorporation of the ligand into the framework .

Mechanism of Action

The mechanism of action of 6-((2-ethyl-1H-imidazol-1-yl)sulfonyl)-2H-chromen-2-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can act as a ligand, binding to metal ions or other biomolecules, while the chromenone moiety can participate in various biochemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and properties of analogous coumarin-imidazole hybrids:

Key Observations

Sulfonamides are also known for hydrogen-bonding capabilities, which may enhance target binding . Azo-linked compounds () exhibit high docking scores (-10.9) in cytochrome P450 inhibition, suggesting that linker chemistry significantly influences binding affinity .

Hydroxy groups () enhance hydrogen-bond donor capacity, which may improve bioavailability but reduce metabolic stability .

In contrast, benzimidazole-linked chromenones () achieve lower yields (~32%), highlighting challenges in cyclization steps .

ADMET and Drug-Likeness :

- The azo-linked compound in demonstrates favorable ADMET properties (log P = 3.928), crossing the drug-likeness threshold . The target compound’s sulfonyl group may further optimize log P values, balancing solubility and permeability.

Biological Activity

6-((2-ethyl-1H-imidazol-1-yl)sulfonyl)-2H-chromen-2-one is a synthetic compound that combines the imidazole and chromenone moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential medicinal applications, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure features a chromenone core conjugated with an imidazole ring through a sulfonyl group. The synthesis typically involves the reaction of 2-ethyl-1H-imidazole with a sulfonyl chloride derivative of chromenone, often in the presence of bases like triethylamine to facilitate the reaction and neutralize byproducts .

Biological Activity Overview

The biological activity of 6-((2-ethyl-1H-imidazol-1-yl)sulfonyl)-2H-chromen-2-one has been investigated in various studies, indicating its potential as an antiviral and anticancer agent.

Antiviral Activity

Research has shown that compounds related to chromenone derivatives exhibit antiviral properties. For instance, studies on similar imidazo[2,1-b]thiazole derivatives demonstrated significant inhibitory effects on parvovirus B19 replication in specific cell lines . The mechanism appears to involve interference with viral replication processes, highlighting the importance of structural modifications in enhancing antiviral efficacy.

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of various imidazole-containing compounds on cancer cell lines. For example, derivatives similar to 6-((2-ethyl-1H-imidazol-1-yl)sulfonyl)-2H-chromen-2-one have shown promising results against cervical and bladder cancer cell lines, with IC50 values indicating effective growth inhibition . The presence of electron-withdrawing groups has been correlated with increased potency, suggesting that structural optimization can enhance anticancer activity .

The biological activity of 6-((2-ethyl-1H-imidazol-1-yl)sulfonyl)-2H-chromen-2-one is likely mediated through several mechanisms:

1. Enzyme Inhibition:

The compound may act as an inhibitor for specific enzymes involved in viral replication or cancer cell proliferation. The imidazole ring can interact with metal ions or other biomolecules, influencing enzymatic pathways.

2. Induction of Apoptosis:

Studies have indicated that some derivatives can induce apoptosis in cancer cells. For instance, treatment with certain compounds resulted in increased early and late apoptotic cell populations, suggesting a potential mechanism for anticancer activity .

3. Modulation of Cell Signaling:

The interaction with cellular signaling pathways may also play a role in its biological effects. By modulating these pathways, the compound could influence cell survival and proliferation dynamics.

Case Studies

Several case studies have explored the biological effects of related compounds:

| Study | Cell Line | Activity | IC50 (µM) |

|---|---|---|---|

| Study A | Cervical Cancer (SISO) | Growth Inhibition | 2.38 - 3.77 |

| Study B | Bladder Cancer (RT-112) | Growth Inhibition | 3.42 - 5.59 |

| Study C | Parvovirus B19 (UT7/EpoS1) | Viral Replication Inhibition | Not specified |

These studies underscore the compound's potential across different biological contexts and highlight the need for further exploration into its therapeutic applications.

Q & A

Q. What are the established synthetic routes for 6-((2-ethyl-1H-imidazol-1-yl)sulfonyl)-2H-chromen-2-one?

The synthesis typically involves a multi-step procedure. A chromenone core is functionalized via sulfonation, followed by coupling with a 2-ethylimidazole moiety. Key steps include:

- Reduction of a carbonyl group using NaBH₄ to form intermediates.

- Sulfonation using SOCl₂ under reflux conditions to introduce the sulfonyl group.

- Substitution with 2-ethylimidazole via nucleophilic displacement . Solvent choice (e.g., ethanol or benzene) and reaction time are critical for yield optimization.

Q. How is X-ray crystallography applied to confirm the structure of this compound?

X-ray diffraction analysis using programs like SHELX is the gold standard for structural elucidation. SHELX refines crystallographic data to generate precise atomic coordinates, bond lengths, and angles. For example:

Q. Which analytical techniques are used to assess purity and confirm identity?

A combination of methods ensures quality control:

- HPLC : Quantifies purity by separating impurities under reverse-phase conditions.

- FTIR : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹).

- NMR : Assigns proton environments (e.g., chromenone aromatic protons at δ 6.5–8.0 ppm).

- Mass spectrometry (MS) : Confirms molecular weight via ESI or MALDI-TOF .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization strategies include:

- Temperature control : Reflux in ethanol (78°C) maximizes sulfonation efficiency.

- Catalyst screening : Lewis acids (e.g., AlCl₃) may accelerate imidazole coupling.

- Purification : Column chromatography with silica gel or preparative HPLC isolates high-purity fractions . Kinetic studies (e.g., varying reagent stoichiometry) help identify rate-limiting steps.

Q. What structural modifications enhance the compound’s anticancer activity?

Structure-activity relationship (SAR) studies reveal:

- Halogenation : Bromine at the chromenone 6-position increases cytotoxicity by enhancing lipophilicity and target binding .

- Sulfonyl group : Stabilizes interactions with enzyme active sites (e.g., kinase inhibition) .

- Imidazole substitution : 2-Ethyl groups improve metabolic stability compared to bulkier alkyl chains . In vitro assays (e.g., MTT on HepG2 cells) validate modifications.

Q. How do computational methods predict reactivity and biological interactions?

Molecular modeling approaches include:

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.

- Molecular docking : Simulates binding to targets like COX-2 or topoisomerases using AutoDock Vina.

- MD simulations : Assess stability of ligand-protein complexes over time . These tools guide rational design before synthesis.

Q. How should researchers resolve discrepancies between experimental and theoretical LogP values?

Discrepancies arise from calculation assumptions (e.g., solvent models) or experimental variability. Solutions include:

- Re-evaluating parameters : Use atomistic simulations (e.g., COSMO-RS) for better accuracy.

- Experimental validation : Measure LogP via shake-flask (octanol/water) or HPLC retention time . Cross-referencing multiple methods reduces uncertainty.

Data Contradiction Analysis

Q. How to address conflicting biological activity data across studies?

Contradictions may stem from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies:

- Standardized protocols : Use established cell lines (e.g., NCI-60 panel) and controls.

- Dose-response curves : Calculate IC₅₀ values to compare potency objectively.

- Meta-analysis : Pool data from peer-reviewed studies to identify trends .

Q. Why do crystallographic data sometimes conflict with NMR-derived structures?

- Dynamic effects : NMR captures solution-state conformations, while crystallography shows static solid-state structures.

- Disorder : Flexible sulfonyl/imidazole groups may cause unresolved electron density in crystals.

- Solvent inclusion : Crystal packing forces can distort geometries. Multi-technique validation (e.g., NMR + XRD) resolves ambiguities .

Methodological Guidance

Q. What strategies improve reproducibility in multi-step syntheses?

- Detailed SOPs : Document reaction times, temperatures, and purification steps.

- Intermediate characterization : Validate each step via LC-MS or TLC.

- Batch consistency : Use controlled reagent sources (e.g., Sigma-Aldrich) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.